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Compound of Interest

Compound Name: 4-Fluorobenzamide

Cat. No.: B1200420

CAS Number: 824-75-9

This technical guide provides an in-depth overview of 4-Fluorobenzamide, a versatile building
block in medicinal chemistry and drug discovery. It is intended for researchers, scientists, and
professionals in drug development, offering detailed information on its properties, synthesis,
and applications.

Core Properties of 4-Fluorobenzamide

4-Fluorobenzamide is a white to off-white crystalline powder. Its chemical structure consists of
a benzamide core with a fluorine atom substituted at the para position of the benzene ring. This
fluorine substitution imparts unique physicochemical properties that are highly valuable in the
design of bioactive molecules.

Physicochemical and Pharmacokinetic Data

The key properties of 4-Fluorobenzamide are summarized in the table below, providing a
ready reference for experimental design and computational modeling.

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1200420?utm_src=pdf-interest
https://www.benchchem.com/product/b1200420?utm_src=pdf-body
https://www.benchchem.com/product/b1200420?utm_src=pdf-body
https://www.benchchem.com/product/b1200420?utm_src=pdf-body
https://www.benchchem.com/product/b1200420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1200420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property Value Reference
CAS Number 824-75-9 [1]
Molecular Formula C7HsFNO [1]
Molecular Weight 139.13 g/mol [1]
Melting Point 154-157 °C
Boiling Point 253.1 £ 23.0 °C at 760 mmHg
Density 1.2099 g/cm3 (estimate)
Appearance White to light beige powder
Solubility Info.rmation not readily

available
pKa 15.93 + 0.50 (Predicted)

Synthesis of 4-Fluorobenzamide: Experimental

Protocols

Two primary and reliable methods for the synthesis of 4-Fluorobenzamide are detailed below.

These protocols are based on established chemical transformations and are suitable for

laboratory-scale preparation.

Protocol 1: Synthesis from 4-Fluorobenzoyl Chloride

This method involves the amination of 4-fluorobenzoyl chloride. It is a straightforward and

efficient route for producing 4-Fluorobenzamide.

Materials:

» 4-Fluorobenzoyl chloride

e Agueous ammonia (concentrated)

e Dichloromethane (DCM) or other suitable organic solvent
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e Sodium bicarbonate (NaHCO3) solution (saturated)

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

» Dissolve 4-fluorobenzoyl chloride (1.0 equivalent) in an appropriate organic solvent such as
dichloromethane.

e Cool the solution to 0 °C in an ice bath.

« Slowly add concentrated agueous ammonia (a slight excess) to the stirred solution. The
reaction is exothermic, so maintain the temperature below 10 °C.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for 1-2 hours.

¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, transfer the mixture to a separatory funnel.

e Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

« Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude
4-Fluorobenzamide.

e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) to afford a white crystalline solid.

Protocol 2: Synthesis from 4-Fluorobenzoic Acid

This protocol involves the conversion of 4-fluorobenzoic acid to its acid chloride, followed by
amination.

Materials:
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4-Fluorobenzoic acid

Thionyl chloride (SOCI2) or oxalyl chloride ((COCI)2)

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

Anhydrous dichloromethane (DCM) or other suitable inert solvent

Ammonia gas or a solution of ammonia in an organic solvent

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-
fluorobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

e Add a catalytic amount of anhydrous DMF.

o Slowly add thionyl chloride (1.1-1.5 equivalents) or oxalyl chloride to the suspension at room
temperature.

 Stir the mixture at room temperature or gently reflux until the reaction is complete (cessation
of gas evolution and dissolution of the solid).

» Remove the excess thionyl chloride or oxalyl chloride and the solvent under reduced
pressure to obtain the crude 4-fluorobenzoyl chloride.

» Dissolve the crude acid chloride in an anhydrous inert solvent like dichloromethane.

e Cool the solution to 0 °C and bubble ammonia gas through the solution or add a solution of
ammonia in a suitable solvent until the reaction is complete.

o Work-up the reaction mixture as described in Protocol 1 to isolate and purify the 4-
Fluorobenzamide.

Applications in Drug Discovery and Development

4-Fluorobenzamide is a crucial intermediate in the synthesis of a wide range of
pharmacologically active compounds. The presence of the fluorine atom can enhance
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metabolic stability, binding affinity, and bioavailability of the final drug molecule.

Role as a Precursor for Enzyme Inhibitors

4-Fluorobenzamide serves as a key building block for the development of various enzyme
inhibitors, which are critical in treating numerous diseases.

e Poly(ADP-ribose) Polymerase (PARP) Inhibitors: These inhibitors are at the forefront of
cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms.[2] 4-
Fluorobenzamide is a common moiety in the chemical structures of several PARP
inhibitors.

o Cholinesterase Inhibitors: Derivatives of 4-fluorobenzamide have been synthesized and
evaluated for their ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes
implicated in the progression of Alzheimer's disease.[3][4]

o Cyclooxygenase-2 (COX-2) Inhibitors: Selective COX-2 inhibitors are a class of non-steroidal
anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects. 4-
Fluorobenzamide has been incorporated into novel COX-2 inhibitors.[5][6]

The general synthetic workflow for utilizing 4-Fluorobenzamide in the development of these
inhibitors is depicted below.
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General Synthetic Workflow for Enzyme Inhibitors
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Caption: General workflow for synthesizing enzyme inhibitors from 4-Fluorobenzamide.

Mechanism of Action: PARP Inhibition in DNA Repair

One of the most significant applications of 4-Fluorobenzamide-derived compounds is in the
field of oncology as PARP inhibitors. These inhibitors exploit the concept of synthetic lethality in
cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. The
following diagram illustrates the role of PARP in DNA single-strand break repair and how its
inhibition leads to cell death in cancer cells with homologous recombination deficiency.
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Mechanism of PARP Inhibition in Cancer Therapy
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Caption: Role of PARP inhibitors in inducing synthetic lethality in cancer cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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